N-Propyl-p-toluenesulfonamide

Description

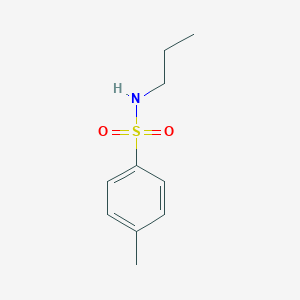

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTLUYQJKVPUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921036 | |

| Record name | 4-Methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-12-6 | |

| Record name | N-Propyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-methyl-N-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Propyl-p-toluenesulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Propyl-p-toluenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. All quantitative data is presented in tabular format for clarity and ease of comparison. A detailed experimental protocol for its synthesis is also included.

Chemical and Physical Properties

This compound is a derivative of p-toluenesulfonamide, a compound with applications in organic synthesis and as a plasticizer.[1] The properties of this compound are summarized below, with data for the parent compound, p-Toluenesulfonamide, provided for context.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-methyl-N-propylbenzenesulfonamide | [2] |

| Synonyms | This compound, 4-Methyl-N-propylbenzenesulfonamide | [2] |

| CAS Number | 1133-12-6 | [2] |

| Molecular Formula | C10H15NO2S | Calculated |

| Molecular Weight | 213.30 g/mol | Calculated |

| Boiling Point | 325.5ºC at 760mmHg | [2] |

| Melting Point | 48.3-51.2°C | [3] |

| Solubility | Insoluble in water.[4] | [4] |

Table 2: Comparative Properties of p-Toluenesulfonamide (Parent Compound)

| Property | Value | Source |

| CAS Number | 70-55-3 | [5] |

| Molecular Formula | C7H9NO2S | [5][6] |

| Molecular Weight | 171.22 g/mol | [6] |

| Melting Point | 134-137 °C | |

| Boiling Point | 221 °C at 10 mmHg | [7] |

| Flash Point | 202 °C | [7] |

| Solubility in Water | 0.32 g/100 mL (25 °C) | [7][8] |

| Solubility in other solvents | Soluble in DMSO and alcohol.[8][9] | [8][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral information includes:

-

13C NMR: Spectra are available for p-Toluenesulfonamide, N-propyl-.[10]

-

Infrared (IR): Transmission IR spectra have been recorded.[10]

-

Mass Spectrometry (MS): Mass spectra obtained via Gas Chromatography (GC) are available.[10]

For the related compound, Propyl p-toluenesulfonate, various spectra are also available including 1H NMR, IR, and 13C NMR.[11]

Reactivity and Stability

-

Stability: this compound is stable under normal conditions.[4]

-

Hazardous Reactions: No hazardous reactions are reported under normal processing.[4] Hazardous polymerization does not occur.[4]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[4][7] The parent compound, p-toluenesulfonamide, is also incompatible with strong bases.[7]

-

Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.[6] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and sulfur oxides.[4][7]

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of N-alkyl-p-toluenesulfonamides involves the direct reaction of anhydrous p-toluenesulfonic acid with a primary amine in the presence of a catalyst and a dehydrating agent.[3][12]

Materials:

-

Anhydrous p-toluenesulfonic acid

-

n-Propylamine

-

Dichloromethane (solvent)

-

Catalyst (e.g., PIMs supported solid super acid)[12]

-

0.5 mol/L Hydrochloric acid solution

-

0.5 mol/L Sodium hydroxide solution

-

Saturated Sodium Chloride solution

-

Anhydrous sodium sulfate

-

50% Ethanol aqueous solution

Procedure:

-

Dissolve anhydrous p-toluenesulfonic acid in dichloromethane in a reaction vessel.[3]

-

Add the catalyst (5-10% w/w) and molecular sieves 5A to the solution.[3]

-

Stir the mixture for 2 hours while maintaining the temperature between 0-40°C.[3]

-

Add n-propylamine to the reaction mixture and continue to stir at 0-40°C for 24 hours.[3]

-

After the reaction is complete, remove the molecular sieves by filtration.[3][12]

-

Wash the filtrate sequentially with 0.5 mol/L hydrochloric acid solution, 0.5 mol/L sodium hydroxide solution, and saturated NaCl solution.[3][12]

-

Separate the organic phase and dry it over anhydrous sodium sulfate.[3]

-

Remove the desiccant by filtration and recover the dichloromethane solvent by distillation to obtain the crude N-n-propyl-p-toluenesulfonamide.[3]

-

Wash the crude product with a 50% ethanol aqueous solution and dry to yield the purified product.[3]

Visualizations

As there is no available information on signaling pathways involving this compound, the following diagram illustrates the experimental workflow for its synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Ensure adequate ventilation.[4] Avoid contact with skin, eyes, and clothing.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] In case of insufficient ventilation, wear suitable respiratory equipment.[7]

-

First Aid:

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[13] Wear self-contained breathing apparatus.[4]

Conclusion

This technical guide has summarized the key chemical properties, a detailed synthesis protocol, and safety information for this compound. The provided data serves as a valuable resource for professionals engaged in chemical research and development. Further research is required to elucidate the biological activities and potential signaling pathways associated with this compound.

References

- 1. p-Toluenesulfonamide | 70-55-3 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrabase.com [spectrabase.com]

- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. spectrabase.com [spectrabase.com]

- 11. PROPYL P-TOLUENESULFONATE(599-91-7) 1H NMR spectrum [chemicalbook.com]

- 12. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

- 13. chemicalbook.com [chemicalbook.com]

N-Propyl-p-toluenesulfonamide synthesis mechanism

An In-depth Technical Guide to the Synthesis of N-Propyl-p-toluenesulfonamide

Introduction

This compound is a chemical compound that belongs to the sulfonamide family. N-alkyl-p-toluenesulfonamides are utilized in various industrial applications, including as plasticizers for polyamides, cellulose, and hot-melt adhesives.[1] This technical guide provides a detailed overview of the primary synthesis mechanisms for this compound, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development. The predominant synthetic routes involve the reaction of n-propylamine with either p-toluenesulfonyl chloride or p-toluenesulfonic acid.

Core Synthesis Mechanisms

The synthesis of this compound is primarily achieved through two main pathways. The classical and most common approach is the reaction of p-toluenesulfonyl chloride with n-propylamine. A second, more environmentally conscious method involves the direct condensation of p-toluenesulfonic acid with n-propylamine.

Synthesis from p-Toluenesulfonyl Chloride

This method, often referred to as the Hinsberg reaction for distinguishing primary, secondary, and tertiary amines, involves the nucleophilic attack of the primary amine, n-propylamine, on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[2][3] The reaction typically proceeds in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[4][5]

The mechanism involves the formation of a sulfonamide bond. The lone pair of electrons on the nitrogen atom of n-propylamine attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The base present in the reaction mixture then deprotonates the nitrogen atom to yield the final this compound.

Caption: Reaction mechanism for the synthesis of this compound from p-toluenesulfonyl chloride.

Synthesis from p-Toluenesulfonic Acid

To mitigate the environmental concerns associated with the high reactivity and pollution from p-toluenesulfonyl chloride, a method utilizing anhydrous p-toluenesulfonic acid has been developed.[1] This process involves a direct reaction between the sulfonic acid and n-propylamine, typically in an organic solvent like dichloromethane.[1][6] The reaction is often facilitated by a catalyst and requires the removal of water, which is a byproduct of the condensation reaction.[1][6] Molecular sieves are commonly used as a water-absorbing agent to drive the reaction to completion.[1][6]

Caption: Reaction mechanism for the synthesis of this compound from p-toluenesulfonic acid.

Quantitative Data Summary

The following table summarizes the quantitative data from various synthesis protocols for N-alkyl-p-toluenesulfonamides.

| Starting Material | Product | Catalyst/Base | Yield | Purity | Reference |

| Anhydrous p-toluenesulfonic acid | N-n-propyl-p-toluenesulfonamide | Not specified | 39.3% | 99.1% | [1] |

| Anhydrous p-toluenesulfonic acid | N-alkyl-p-toluenesulfonamide | PIMs supported solid super acid | 70.16% - 70.53% | >98% | [6] |

Experimental Protocols

Protocol 1: Synthesis from p-Toluenesulfonyl Chloride

This protocol is a generalized procedure based on the common laboratory synthesis of sulfonamides from sulfonyl chlorides.[4]

Materials:

-

p-Toluenesulfonyl chloride

-

n-Propylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), dry

-

10% Ammonium chloride solution

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve n-propylamine in dry dichloromethane in a round-bottom flask and cool the mixture to 0-5°C in an ice bath.

-

Add triethylamine to the cooled solution and stir for 10 minutes.

-

Add p-toluenesulfonyl chloride portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

Wash the organic layer with a 10% ammonium chloride solution, followed by a water wash.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate mixture as the eluent to obtain pure this compound.

Protocol 2: Synthesis from Anhydrous p-Toluenesulfonic Acid

This protocol is based on the method described in patent CN104892470A.[1]

Materials:

-

Anhydrous p-toluenesulfonic acid

-

n-Propylamine

-

Dichloromethane (DCM)

-

5A Molecular Sieves

-

Catalyst (as specified, e.g., PIMs supported solid super acid)[6]

-

0.5 mol/L Hydrochloric acid solution

-

0.5 mol/L Sodium hydroxide solution

-

Saturated Sodium chloride solution

-

Anhydrous sodium sulfate

-

50% Ethanol aqueous solution

Procedure:

-

Dissolve anhydrous p-toluenesulfonic acid in dichloromethane in a reaction vessel.

-

Add the catalyst and 5A molecular sieves to the solution.

-

Stir the mixture for 2 hours at a controlled temperature between 0-40°C.[1]

-

Add n-propylamine to the mixture and continue the reaction at the same temperature for a specified duration (e.g., 24 hours).[1]

-

After the reaction is complete, remove the molecular sieves and catalyst by filtration.

-

Wash the filtrate sequentially with 0.5 mol/L hydrochloric acid solution, 0.5 mol/L sodium hydroxide solution, and saturated NaCl solution.[1]

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the desiccant by filtration and recover the dichloromethane by distillation to obtain the crude N-n-propyl-p-toluenesulfonamide.

-

Wash the crude product with a 50% ethanol aqueous solution and dry to obtain the final product.[1]

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through established chemical methodologies. The choice between the p-toluenesulfonyl chloride and p-toluenesulfonic acid routes may depend on factors such as desired yield, purity requirements, cost, and environmental considerations. The protocols and mechanisms detailed in this guide provide a comprehensive foundation for researchers and professionals engaged in the synthesis of this and related sulfonamide compounds. Adherence to detailed experimental procedures and purification techniques is critical for obtaining a high-purity final product.

References

- 1. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]

- 2. The amine which reacts with p-toluene sulfonyl chloride to give a clear solution which on acidification gives insoluble compounds:A. ${C_2}{H_5}N{H_2}$B. ${({C_2}{H_5})_2}NH$C. ${({C_2}{H_5})_3}N$D. $C{H_3}NH{C_2}{H_5}$ [vedantu.com]

- 3. doubtnut.com [doubtnut.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

physical properties of propyl tosylate

An In-depth Technical Guide on the Physical Properties of Propyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl tosylate (propyl 4-methylbenzenesulfonate), a significant organic compound, serves as a versatile reagent and intermediate in numerous organic syntheses, including the development of pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective application, purification, and handling. This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of propyl tosylate. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating its common synthetic route.

Chemical Identity

-

IUPAC Name: propyl 4-methylbenzenesulfonate

-

Synonyms: Propyl p-toluenesulfonate, n-Propyl tosylate, 4-Methylbenzenesulfonic acid propyl ester

-

Chemical Structure:

Physical Properties

The are summarized in the table below. These characteristics are essential for its handling, storage, and use in various chemical reactions and purification processes.

| Property | Value | Reference(s) |

| Appearance | Clear light yellow liquid | [1][3][4] |

| Melting Point | < -20 °C | [1][3][5][6] |

| Boiling Point | 140 °C at 2 mmHg320.8 °C at 760 mmHg | [1][3][4][6][7] |

| Density | 1.146 - 1.15 g/cm³ | [3][5][7] |

| Refractive Index (n20/D) | 1.5065 - 1.5085 | [1][3][5][6] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane, ether | [8][9] |

| Flash Point | 147.8 °C | [3][5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of propyl tosylate.

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Expected signals: Aromatic protons (AA'BB' system, ~7.4-7.8 ppm), -OCH₂- protons (triplet, ~4.0 ppm), -CH₂- protons (sextet, ~1.7 ppm), -CH₃ protons of propyl group (triplet, ~1.0 ppm), and -CH₃ protons of tosyl group (singlet, ~2.4 ppm). | [10][11][12] |

| ¹³C NMR | Expected signals: Aromatic carbons (~127-145 ppm), -OCH₂- carbon (~70 ppm), -CH₂- carbon (~22 ppm), -CH₃ carbon of propyl group (~10 ppm), and -CH₃ carbon of tosyl group (~21 ppm). | [7][11] |

| Infrared (IR) | Characteristic peaks: S=O stretching (~1350 and 1170 cm⁻¹), C-O stretching (~1000 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-H stretching (~2850-3000 cm⁻¹). | [10][13] |

| Mass Spectrometry (MS) | Major fragmentation peaks (m/z): 91 (tropylium ion), 155 (tosyl cation), 172 (loss of propene). | [10] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like propyl tosylate.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid at atmospheric or reduced pressure.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or silicone oil (for Thiele tube)

Procedure:

-

Place a few milliliters of propyl tosylate into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube or heating block. The heating oil in the Thiele tube should not be above the level of the propyl tosylate.

-

As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tube.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end.[14]

-

Record the temperature when the liquid begins to enter the capillary tube upon cooling. This is a more accurate measure of the boiling point.[15][16]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with propyl tosylate, bring it to the same temperature in the water bath, dry the exterior, and weigh it (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Refractive Index Measurement

The refractive index is a fundamental physical property that can be measured with high precision using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (if the refractometer is not temperature-controlled)

-

Dropper or pipette

-

Lint-free tissue

-

Calibration standard (e.g., distilled water)

Procedure:

-

Turn on the refractometer and the light source. If necessary, circulate water from the constant temperature bath (e.g., 20°C) through the prisms.

-

Clean the surfaces of the measuring and illuminating prisms with a suitable solvent (e.g., ethanol or acetone) and a soft, lint-free tissue.

-

Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Place a few drops of propyl tosylate onto the surface of the lower prism using a clean dropper.[6]

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If necessary, adjust the chromaticity compensator to eliminate any color fringes.

-

Read the refractive index value from the scale.[6]

Solubility Determination

A systematic approach is used to determine the solubility of a compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Measuring cylinders or pipettes

-

Solvents: water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, concentrated H₂SO₄, and an organic solvent (e.g., ethanol or dichloromethane).

Procedure:

-

Water Solubility: Add approximately 25 mg of propyl tosylate to 0.75 mL of water in a test tube. Shake vigorously. If it dissolves, it is water-soluble. Propyl tosylate is known to be insoluble in water.[8][17]

-

5% HCl Solubility: To a fresh sample, add 0.75 mL of 5% HCl. Shake well. Lack of solubility indicates the absence of a basic functional group (like an amine).[17]

-

5% NaOH and 5% NaHCO₃ Solubility: To fresh samples, add 0.75 mL of 5% NaOH and 5% NaHCO₃ respectively. Shake well. Lack of solubility indicates the absence of acidic functional groups.[17]

-

Organic Solvent Solubility: Test the solubility in organic solvents like ethanol and dichloromethane by adding the solute to the solvent in small portions and observing for dissolution. Propyl tosylate is soluble in these solvents.[9]

Synthesis Workflow

Propyl tosylate is typically synthesized by the reaction of p-toluenesulfonyl chloride with n-propanol. This reaction is an example of O-tosylation of an alcohol.[18] The presence of a base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct.[19]

Caption: Synthesis of Propyl Tosylate from p-Toluenesulfonyl Chloride and n-Propanol.

Safety and Handling

Propyl tosylate should be handled with care in a well-ventilated area, preferably a fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. It is known to be a skin and eye irritant. Store in a cool, dry place away from incompatible materials.

This document is intended for informational purposes for qualified professionals and is based on publicly available data. Appropriate safety precautions should always be taken when handling chemical substances.

References

- 1. prepchem.com [prepchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. rudolphresearch.com [rudolphresearch.com]

- 5. byjus.com [byjus.com]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Propyl p-toluenesulfonate | C10H14O3S | CID 69035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 19. PROPYL P-TOLUENESULFONATE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of N-Propyl-p-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for N-Propyl-p-toluenesulfonamide. While comprehensive quantitative data from public sources is limited, this document outlines the types of spectral information available and presents general experimental protocols for acquiring such data.

Summary of Spectroscopic Data

Spectroscopic data for this compound is available in select databases. The presence of ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data has been confirmed through SpectraBase.[1] However, detailed peak lists and spectral images are often behind paywalls or not publicly disseminated. No publicly available ¹H NMR data was identified in the course of this research.

Table 1: Summary of Available Spectroscopic Data for this compound

| Spectroscopic Technique | Data Availability | Remarks |

| ¹H NMR | Not found in public domain searches. | - |

| ¹³C NMR | Data available in SpectraBase.[1] | Specific chemical shifts are not publicly listed. |

| Infrared (IR) Spectroscopy | Transmission IR spectrum available in SpectraBase.[1] | Specific absorption frequencies are not publicly listed. |

| Mass Spectrometry (MS) | GC-MS data available in SpectraBase.[1] | Specific m/z values and fragmentation patterns are not publicly listed. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interference from solvent protons in ¹H NMR.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the spectrum using a standard pulse sequence. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

General Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

General Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum. This causes the molecule to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance at each m/z value.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of N-Propyl-p-toluenesulfonamide

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Propyl-p-toluenesulfonamide. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents a detailed breakdown of the proton signals, experimental protocols for synthesis and spectral acquisition, and a visual representation of the molecule's structure with corresponding proton assignments.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values are crucial for the unambiguous assignment of each proton.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-Ar (ortho to SO2) | 7.68 | Doublet (d) | 7.5 | 2H |

| H-Ar (meta to SO2) | 7.17 | Doublet (d) | 7.5 | 2H |

| NH | 4.78 | Triplet (t) | 5.6 | 1H |

| CH2-N | 4.04 | Doublet (d) | 6.1 | 2H |

| CH3-Ar | 2.38 | Singlet (s) | - | 3H |

| CH2 | ~1.5 (estimated) | Sextet | ~7.3 | 2H |

| CH3 | ~0.8 (estimated) | Triplet (t) | ~7.4 | 3H |

Note: The chemical shifts for the central methylene (CH2) and terminal methyl (CH3) groups of the propyl chain are estimated based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of N-alkyl-p-toluenesulfonamides involves the reaction of p-toluenesulfonyl chloride with the corresponding primary amine.

Materials:

-

p-Toluenesulfonyl chloride

-

n-Propylamine

-

Pyridine or another suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable solvent

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve p-toluenesulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, and cool the flask in an ice bath.

-

In a separate container, dissolve n-propylamine in dichloromethane.

-

Slowly add the n-propylamine solution to the stirred solution of p-toluenesulfonyl chloride.

-

Add pyridine or triethylamine to the reaction mixture to act as a base and neutralize the HCl byproduct.

-

Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

1H NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

-

The 1H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

A standard one-pulse experiment is performed to acquire the free induction decay (FID).

-

The FID is then Fourier transformed to produce the frequency-domain NMR spectrum.

-

The spectrum is phased, baseline corrected, and the chemical shifts are referenced to the TMS signal.

-

Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled according to their assigned signals in the 1H NMR spectrum.

Caption: Chemical structure of this compound with proton labels.

An In-depth Technical Guide to the FT-IR Spectrum of N-Propyl-p-toluenesulfonamide

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of N-Propyl-p-toluenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis of the FT-IR spectrum.

Data Presentation: Characteristic FT-IR Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges based on data for analogous sulfonamide compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3250 | N-H stretch | Sulfonamide (N-H) | Medium |

| 3000-2850 | C-H stretch | Propyl group (CH₃, CH₂) | Strong |

| ~1600-1585 | C=C stretch | Aromatic ring | Medium |

| ~1500-1400 | C=C stretch | Aromatic ring | Medium |

| ~1340-1315 | Asymmetric SO₂ stretch | Sulfonyl group (SO₂) | Strong |

| ~1180-1140 | Symmetric SO₂ stretch | Sulfonyl group (SO₂) | Strong |

| ~925-900 | S-N stretch | Sulfonamide (S-N) | Medium |

Experimental Protocol: FT-IR Spectral Acquisition

This section details the methodology for obtaining the FT-IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet method.[1][2]

1. Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[2]

-

The mixture is thoroughly ground to a fine, homogenous powder to minimize light scattering.[3]

2. Pellet Formation:

-

The powdered mixture is transferred to a pellet die.

-

A hydraulic press is used to apply a pressure of 7-10 tons to the die, forming a transparent or semi-transparent pellet.[2]

3. Spectral Acquisition:

-

A background spectrum of the empty sample compartment is collected to account for atmospheric and instrumental variations.[1]

-

The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]

4. Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

The resulting spectrum is then analyzed for the identification of characteristic absorption bands.

Mandatory Visualization: FT-IR Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of an FT-IR spectrum, from sample preparation to final interpretation.

Caption: Workflow for FT-IR analysis of this compound.

References

N-Propyl-p-toluenesulfonamide molecular structure

An In-depth Technical Guide to the Molecular Structure of N-Propyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a distinct organic compound within the sulfonamide class. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthesis protocols. Spectroscopic characterization methods are discussed to confirm its structural identity. While direct biological data for this specific molecule is limited, the known antineoplastic activities of its parent compound, p-toluenesulfonamide, suggest potential avenues for future research, which are conceptually outlined. All quantitative data is presented in standardized tables, and key experimental and logical workflows are visualized using structured diagrams to facilitate understanding and application in a research context.

Chemical Identity and Molecular Structure

This compound, also known by its systematic name 4-Methyl-N-propylbenzenesulfonamide, is identified by the CAS Number 1133-12-6. The molecule consists of a propyl group attached to the nitrogen atom of a p-toluenesulfonamide core. This core structure features a benzene ring substituted with a methyl group and a sulfonamide group in the para (1,4) positions.

A two-dimensional representation of the molecular structure is provided below.

Figure 1: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1133-12-6 | |

| Molecular Formula | C10H15NO2S | |

| Canonical SMILES | CCCNS(=O)(=O)C1=CC=C(C=C1)C | [1] |

| InChI Key | FGTLUYQJKVPUHM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in experimental settings. The key quantitative data are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Unit | Source(s) |

| Molecular Weight | 213.297 | g/mol | |

| Exact Mass | 213.08200 | g/mol | |

| Density | 1.126 | g/cm³ | |

| Boiling Point | 325.5 | °C (at 760 mmHg) | |

| Flash Point | 150.7 | °C | |

| Vapor Pressure | 0.000229 | mmHg (at 25°C) | |

| Refractive Index | 1.521 | - | |

| LogP (Octanol-Water Partition Coefficient) | 3.155 | - | |

| Polar Surface Area (PSA) | 54.55 | Ų | |

| Melting Range | 48.3 - 51.2 | °C | [2] |

Synthesis and Characterization

Synthesis Protocols

The synthesis of this compound is typically achieved via two primary routes. The general workflow for these syntheses is outlined below.

Figure 2: General Synthesis Workflow for this compound.

Detailed Experimental Protocol (Route B)

This protocol is adapted from methodologies described in patent literature for the synthesis of N-alkyl-p-toluenesulfonamides.[2][3]

-

Reaction Setup: In a reaction vessel, dissolve anhydrous p-toluenesulfonic acid in a solvent such as dichloromethane.

-

Addition of Reagents: Add a catalyst and a water absorbent, such as 5A molecular sieves. Control the temperature of the mixture, typically between 0°C and 40°C.

-

Reactant Addition: Slowly add the primary amine, n-propylamine, to the reaction mixture while maintaining temperature control.

-

Reaction: Allow the reaction to proceed with stirring for a specified duration until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, remove the molecular sieves by filtration.

-

Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with a dilute acid solution (e.g., 0.5 M HCl), a dilute base solution (e.g., 0.5 M NaOH), and a saturated sodium chloride (brine) solution.

-

Purification - Drying: Separate the organic phase and dry it over an anhydrous drying agent like sodium sulfate.

-

Purification - Solvent Removal: Remove the drying agent by filtration. Concentrate the filtrate under reduced pressure to remove the dichloromethane solvent, yielding the crude product.

-

Final Purification: The crude product can be further purified by washing with a 50% ethanol-water solution and subsequent drying to obtain pure this compound.

Spectroscopic Characterization

To confirm the molecular structure and purity of synthesized this compound, several spectroscopic techniques are employed. Public databases indicate the availability of reference spectra for this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique is used to identify the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the propyl group's CH₃, CH₂, and N-CH₂ protons, the aromatic protons on the benzene ring, and the methyl group protons attached to the ring.

-

¹³C NMR: This analysis identifies the carbon skeleton of the molecule.[4] One would expect to see unique signals corresponding to the three different carbons of the propyl chain, the four distinct carbons of the p-substituted benzene ring, and the carbon of the ring's methyl substituent.

-

-

Infrared (IR) Spectroscopy: Transmission IR spectroscopy helps identify the functional groups present.[4] Key expected absorption bands would include those for the N-H bond (if any secondary amine is present, though not in the final tertiary sulfonamide), C-H bonds (aromatic and aliphatic), the S=O double bonds of the sulfonyl group (typically strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and C=C bonds of the aromatic ring.

-

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique determines the molecular weight of the compound and provides information about its fragmentation pattern.[4] The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (213.08200 Da).

Biological Activity Context

Currently, there is a lack of published research detailing specific biological activities or signaling pathway interactions for this compound. However, its parent compound, p-Toluenesulfonamide , has been investigated for potential antineoplastic (anti-cancer) properties.[5] Studies have shown that p-Toluenesulfonamide may induce tumor cell death by increasing the permeability of lysosomal membranes.[6] Furthermore, various derivatives of p-toluenesulfonamide have been explored for antibacterial, antifungal, and anticancer activities.[7]

This suggests a potential, though currently hypothetical, avenue of research for this compound. The addition of the N-propyl group modifies the molecule's lipophilicity and size, which could influence its biological activity, target binding, and pharmacokinetic properties compared to the parent compound.

Figure 3: Conceptual Relationship of this compound to the known bioactivity of its parent compound.

References

- 1. chembk.com [chembk.com]

- 2. CAS#:6271-12-1 | N-benzyl-4-methyl-N-propyl-benzenesulfonamide | Chemsrc [chemsrc.com]

- 3. p-Toluenesulfonamide (70-55-3) IR Spectrum [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

The Discovery and Enduring Legacy of p-Toluenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonamide and its derivatives represent a cornerstone in the edifice of modern organic chemistry and medicinal science. From their incidental discovery in the late 19th century to their contemporary applications as crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers, the journey of these sulfonated compounds is a testament to the profound impact of foundational chemical research. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with p-toluenesulfonamides, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Historical Context: A Tale of Sweetness and Synthesis

The story of p-toluenesulfonamides is intrinsically linked to the discovery of saccharin, the first commercially successful artificial sweetener. In 1878, in the laboratory of Professor Ira Remsen at Johns Hopkins University, a Russian chemist named Constantin Fahlberg was investigating the oxidation of o-toluenesulfonamide.[1][2] One evening, after a long day of research, Fahlberg noticed an intensely sweet taste on his hand, which he traced back to the compound he had been working with: benzoic sulfinide, which he later named saccharin.[2][3] This accidental discovery not only revolutionized the food industry but also brought significant attention to the class of toluenesulfonamides.

While the initial focus was on the ortho isomer due to its connection to saccharin, the broader class of toluenesulfonamides, including the para isomer, soon became subjects of intense scientific scrutiny. The fundamental reaction for their synthesis, the sulfonylation of toluene, and the subsequent amidation of the resulting sulfonyl chloride, laid the groundwork for the production of a vast array of sulfonamide derivatives.

A pivotal moment in the history of sulfonamides came with the development of the Hinsberg test in 1890 by the German chemist Oscar Hinsberg.[4][5][] This chemical test, which uses benzenesulfonyl chloride (a close analog of p-toluenesulfonyl chloride) to differentiate between primary, secondary, and tertiary amines, relies on the formation and differential solubility of the resulting sulfonamides. This application underscored the predictable reactivity of the sulfonyl chloride group and its utility in organic analysis and synthesis.

The subsequent decades saw the rise of sulfonamide-based pharmaceuticals, beginning with the discovery of the antibacterial properties of Prontosil in the 1930s. This discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, ushered in the era of sulfa drugs and solidified the importance of the sulfonamide functional group in medicinal chemistry. p-Toluenesulfonamide itself became a vital building block for the synthesis of many of these drugs, as well as other important organic compounds.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of p-toluenesulfonamide is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of p-Toluenesulfonamide

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₉NO₂S | [2] |

| Molecular Weight | 171.22 g/mol | [2] |

| Melting Point | 137-141 °C | [2] |

| Appearance | White crystalline solid | [2] |

| pKa | 10.20 ± 0.10 | [7] |

Table 2: Solubility of p-Toluenesulfonamide in Various Solvents

| Solvent | Solubility (mole fraction at 318.15 K) | Reference(s) |

| Acetonitrile | 0.1588 | [8] |

| Ethyl acetate | 0.1329 | [8] |

| Methanol | 0.1043 | [8] |

| Ethanol | 0.09142 | [8] |

| n-Propanol | 0.06888 | [8] |

| n-Butanol | 0.05645 | [8] |

| Isopropanol | 0.05092 | [8] |

| Water ( g/100ml at 25 °C) | 0.316 | [9] |

Table 3: Spectroscopic Data for p-Toluenesulfonamide

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Available through public databases | [9][10] |

| ¹³C NMR | Available through public databases | [9] |

Key Experimental Protocols

The synthesis of p-toluenesulfonamide is a fundamental process in organic chemistry. The following protocols detail two common methods for its preparation.

Synthesis of p-Toluenesulfonamide from p-Toluenesulfonyl Chloride and Ammonia

This is the most common and direct method for the preparation of p-toluenesulfonamide.

Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, an appropriate amount of ice water is added.

-

Reagent Addition: p-Toluenesulfonyl chloride and aqueous ammonia are added to the vessel. A typical mass ratio is 1:0.2 of p-toluenesulfonyl chloride to pure ammonia.

-

Temperature Control: The stirrer is started, and the reaction temperature is maintained at approximately 70 °C. The reaction is exothermic, so cooling is necessary.

-

Cooling and Filtration: After the initial reaction, the mixture is cooled to about 30 °C. The resulting solid is collected by filtration and washed with warm water to yield crude p-toluenesulfonamide.

-

Purification: The crude product, which may contain the ortho-isomer and other impurities, is purified. The crude amide is dissolved in a 30% sodium hydroxide solution at 70 °C. Activated carbon is added, and the mixture is stirred for 30 minutes. The hot solution is filtered to remove the activated carbon and other insoluble impurities.

-

Precipitation: The filtrate is cooled, and the pH is adjusted to 2-3 with hydrochloric acid to precipitate the purified p-toluenesulfonamide.

-

Isolation and Drying: The precipitate is collected by filtration, washed with water until neutral, and then dried.

Synthesis of p-Toluenesulfonamide via Direct Amidation of p-Toluenesulfonic Acid

This method avoids the use of p-toluenesulfonyl chloride, offering a more environmentally friendly route.

Methodology:

-

Reaction Mixture Preparation: Anhydrous p-toluenesulfonic acid (e.g., 3.444g, 20mmol) is dissolved in dichloromethane in a reaction flask. A catalyst, such as an organic boronic acid (e.g., 0.172g of 2-bromophenylboronic acid), and a 5A molecular sieve (e.g., 5g) are added. The mixture is stirred at 0°C for 2 hours.

-

Ammonia Gas Introduction: Ammonia gas, generated by heating a 25% aqueous ammonia solution and passing it through a drying agent, is bubbled through the reaction mixture at 0°C.

-

Work-up: After the reaction is complete, the molecular sieve is removed by suction filtration. The filtrate is washed successively with a 0.5 M hydrochloric acid solution, a 0.5 M sodium hydroxide solution, and a saturated sodium chloride solution.

-

Isolation: The organic phase is dried over anhydrous sodium sulfate. The solvent is removed by distillation to yield the crude p-toluenesulfonamide.

-

Purification: The crude product is washed with distilled water and dried to obtain the final product.

Signaling Pathways and Mechanisms of Action

p-Toluenesulfonamide and its derivatives exert their biological effects through various mechanisms. Two notable examples are their role as antibacterial agents and as anti-cancer agents.

Inhibition of Dihydropteroate Synthase in Bacteria

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria synthesize folic acid, an essential nutrient, from p-aminobenzoic acid (PABA). Sulfonamides, being structurally similar to PABA, act as competitive inhibitors of the enzyme dihydropteroate synthase, thus blocking the synthesis of folic acid and inhibiting bacterial growth.

Inhibition of the Akt/mTOR/p70S6K Signaling Pathway in Cancer Cells

Recent research has demonstrated the anti-tumor activity of p-toluenesulfonamide. One of its mechanisms of action involves the inhibition of the Akt/mTOR/p70S6K signaling pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, p-toluenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells.[11]

References

- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-Toluenesulfonamide (70-55-3) 1H NMR spectrum [chemicalbook.com]

- 11. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]

The Role of p-Toluenesulfonamides as Protecting Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the myriad of protecting groups for amines, the p-toluenesulfonyl (tosyl) group stands out due to its robustness and unique reactivity profile. The resulting p-toluenesulfonamides (tosylamides) offer a stable linkage that is resilient to a wide range of reaction conditions, yet can be cleaved under specific circumstances. This technical guide provides a comprehensive overview of the chemistry of tosylamides as amine protecting groups, including their formation, stability, and cleavage. Detailed experimental protocols for key transformations and quantitative data are presented to aid researchers in the practical application of this versatile protecting group.

Core Concepts

The utility of the tosyl group stems from the electron-withdrawing nature of the sulfonyl moiety, which significantly reduces the nucleophilicity and basicity of the protected amine. This renders the nitrogen atom unreactive towards many electrophiles and stable in both acidic and basic media.[1][2] The tosyl group is typically introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3] While historically considered a highly stable and often difficult-to-remove protecting group, a variety of methods have been developed for its cleavage, offering a range of options to suit different substrate sensitivities and synthetic strategies.[4][5]

Data Presentation: Protection and Deprotection of Amines

The following tables summarize quantitative data for the formation (tosylation) and cleavage (detosylation) of p-toluenesulfonamides under various conditions.

| Protection of Amines (Tosylation) | ||||

| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) |

| 2,3-dichloroaniline | p-toluenesulfonyl chloride, heat to 115°C, then pyridine | Pyridine | 1 h | 94 |

| Various amines | p-toluenesulfonyl chloride, InCl₃ (catalyst) | Dichloromethane | 1-3 h | 85-95 |

| Ethanolamine | p-toluenesulfonyl chloride, triethylamine | Dichloromethane | Overnight | Not specified |

| Homoallylic alcohol (to tosylate) | p-toluenesulfonyl chloride, 4-dimethylaminopyridine | Dichloromethane | 1 h | 53 |

| Deprotection of p-Toluenesulfonamides (Detosylation) | ||||

| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) |

| Chiral 1,2-bis(tosylamides) | Mg, MeOH | Methanol | Not specified | 78-98[6][7] |

| Primary N-(p-toluenesulfonyl) amides | 1. Trifluoroacetic anhydride; 2. SmI₂ | Not specified | Not specified | Good to excellent[8] |

| N,N-dicyclohexyl, para-toluene-sulfonamide | (NH₄)₂HPO₄, alkali metal-silica gel | THF | Not specified | Not specified[5] |

| Various tosylamides | SmI₂/amine/water | THF | Instantaneous | Near quantitative[9][10] |

| N-tosyl-2-phenylaziridine | SmI₂/Et₃N/H₂O | THF | Instantaneous | ~100[9] |

| N-tosyl-2-benzylaziridine | SmI₂/Et₃N/H₂O | THF | Instantaneous | ~100[9] |

| Tosyl protected aliphatic and aromatic alcohols | SmI₂/amine/water | THF | Instantaneous | Excellent[9] |

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of an Amine

This protocol is a representative example of the Schotten-Baumann reaction conditions for the tosylation of an amine.[11]

Materials:

-

Amine

-

p-Toluenesulfonyl chloride (TsCl)

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.

-

Add a 10% aqueous solution of NaOH (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reductive Deprotection of a Tosylamide using Samarium Diiodide (SmI₂)

This protocol describes a mild method for the cleavage of tosylamides, particularly useful for sensitive substrates.[8][9]

Materials:

-

Tosylamide

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Anhydrous tetrahydrofuran (THF)

-

An amine (e.g., triethylamine or pyrrolidine)

-

Water

-

Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

-

Diethyl ether or ethyl acetate

Procedure:

-

Dissolve the tosylamide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.

-

Add the amine (e.g., triethylamine, 2.0-3.0 eq) and water (2.0-3.0 eq).

-

Cool the solution to the desired temperature (e.g., -78 °C or room temperature).

-

Slowly add the SmI₂ solution in THF via syringe until the characteristic deep blue color persists.

-

Stir the reaction at the same temperature until completion (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of Rochelle's salt and stir until the color dissipates.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.

Mandatory Visualizations

Caption: Workflow for the protection of an amine as a p-toluenesulfonamide.

Caption: General workflow for the deprotection of a p-toluenesulfonamide.

Conclusion

The p-toluenesulfonamide has proven to be a valuable protecting group for amines in a multitude of synthetic applications, including complex molecule synthesis and drug development. Its high stability, coupled with the availability of diverse and increasingly mild deprotection methods, provides chemists with a powerful tool for strategic synthesis design. The data and protocols presented in this guide offer a practical resource for the effective implementation of tosylamide protection and deprotection strategies in the laboratory. As research continues to uncover even more selective and efficient cleavage methods, the utility of the tosyl group is poised to expand further, solidifying its role as a cornerstone of modern organic synthesis.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. p-Toluenesulfonamides [organic-chemistry.org]

- 5. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for N-alkyl-p-toluenesulfonamides. These compounds are significant intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document details various synthetic routes, complete with experimental protocols and quantitative data, to serve as a valuable resource for laboratory and development work.

Synthesis from p-Toluenesulfonyl Chloride and Primary Amines

The reaction of p-toluenesulfonyl chloride (TsCl) with primary amines is the most traditional and widely employed method for the synthesis of N-alkyl-p-toluenesulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct.

Experimental Protocol

A solution of the primary amine (1.0 equivalent) in a suitable solvent, such as pyridine or dichloromethane, is treated with p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) at room temperature. The reaction mixture is stirred for a specified period, after which it is worked up by washing with aqueous acid and brine. The organic layer is then dried and concentrated to afford the crude N-alkyl-p-toluenesulfonamide, which can be further purified by recrystallization or column chromatography.

Example: Synthesis of N-Benzyl-p-toluenesulfonamide

To a solution of benzylamine (4.67 mmol) in pyridine (25 ml), p-toluenesulfonyl chloride (5.25 mmol) was cautiously added. The resulting deep red solution was stirred at room temperature for 1 hour before being poured into water (80-100 ml). The oily precipitate, which solidified upon scratching, was filtered and recrystallized from ethanol to yield the title compound.[1]

Quantitative Data

| Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Benzylamine | Pyridine | Pyridine | 1 h | 90 | [1] |

| Aniline | ZnO (1 mol%) | Solvent-free | - | Good to Excellent | [2] |

| Diphenyl(piperidin-4-yl)methanol | Triethylamine | Dichloromethane | 5 h | 90 |

Direct Synthesis from p-Toluenesulfonic Acid and Primary Amines

To mitigate the environmental concerns associated with the use of p-toluenesulfonyl chloride, methods for the direct condensation of p-toluenesulfonic acid with primary amines have been developed. These reactions typically require a catalyst and a water scavenger, such as a molecular sieve, to drive the equilibrium towards product formation.

Experimental Protocol

Anhydrous p-toluenesulfonic acid (1.0 equivalent) is dissolved in a solvent like dichloromethane. A catalyst and a 5A molecular sieve are added, and the mixture is brought to the reaction temperature (0-40 °C). The primary amine (1.2-1.5 equivalents) is then added, and the reaction is stirred for a set time. After the reaction, the molecular sieve is removed by filtration. The filtrate is washed successively with acidic, basic, and salt solutions. The organic phase is dried and concentrated to give the crude product, which is then purified.[3]

Example: General Procedure

Anhydrous p-toluenesulfonic acid is dissolved in dichloromethane, followed by the addition of a catalyst and 5A molecular sieves. The mixture is stirred at a controlled temperature (e.g., 20 °C) for 30 minutes. The primary amine is then added, and the reaction is maintained for several hours. Post-reaction, the solid components are filtered off, and the filtrate is subjected to an aqueous workup. The organic solvent is removed by distillation to yield the N-alkyl-p-toluenesulfonamide.[4]

Quantitative Data

| Amine | Catalyst | Yield (%) | Reference |

| n-Butylamine | PIMs supported solid super acid | 63.28 - 69.38 | [5] |

| Tetradecylamine | PIMs supported solid super acid | 70.53 | [5] |

| Various primary amines | Organic boronic acid | ~40 | [3] |

Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols

A modern and sustainable approach to N-alkyl-p-toluenesulfonamides involves a manganese-catalyzed "borrowing hydrogen" strategy. In this method, a primary alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the p-toluenesulfonamide to form an N-sulfonylimine. This intermediate is subsequently reduced by the manganese hydride species generated in the initial oxidation step, affording the N-alkylated product and regenerating the active catalyst.

Experimental Protocol

A mixture of p-toluenesulfonamide (1.0 mmol), the primary alcohol (1.0 mmol), a manganese(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %) in xylenes (1 M) is heated at 150 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is purified by flash column chromatography to yield the desired N-alkyl-p-toluenesulfonamide.[4][6]

Quantitative Data

| Alcohol | Yield (%) | Reference |

| Benzyl alcohol | 86 | [4] |

| 4-Methylbenzyl alcohol | 96 | [4] |

| 4-Methoxybenzyl alcohol | 88 | [4] |

| 4-(Trifluoromethyl)benzyl alcohol | 85 | [4] |

| 1-Hexanol | 78 | [4] |

| Cyclohexylmethanol | 72 | [4] |

Mitsunobu Reaction

The Mitsunobu reaction provides a versatile method for the N-alkylation of p-toluenesulfonamide with primary and secondary alcohols. This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center. It involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Experimental Protocol

To a solution of p-toluenesulfonamide (1.0 equivalent), the alcohol (1.0-1.2 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous solvent such as THF or dichloromethane at 0 °C, is added DIAD or DEAD (1.5 equivalents) dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The workup typically involves removal of the solvent and purification by column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazine byproduct.[7]

Quantitative Data

| Alcohol | Reagents | Yield (%) | Reference |

| Various primary and secondary alcohols | n-Bu₃P-ADDP | Good | [5] |

| N-hydroxyphthalimide with prenyl alcohol | PPh₃, DIAD | ~96 | [5] |

Reductive Amination

Reductive amination offers another pathway to N-alkyl-p-toluenesulfonamides, starting from an aldehyde or ketone and p-toluenesulfonamide. The reaction involves the initial formation of an N-sulfonylimine intermediate, which is then reduced in situ to the corresponding sulfonamide. A variety of reducing agents can be employed, with sodium borohydride being a common choice.

Experimental Protocol

An amine and a carbonyl compound are mixed, often without a solvent. A mixture of p-toluenesulfonic acid monohydrate and sodium borohydride is then added, and the reaction is mixed for a period of time. The reaction is then quenched and partitioned between an organic solvent and an aqueous solution. The organic layer is separated, dried, and concentrated to give the crude product, which is then purified.[8][9][10]

This method is particularly useful and is considered a green chemistry approach as it can often be performed under solvent-free conditions and in a one-pot manner.[8][9][10]

Visualizing the Synthetic Pathways

To better illustrate the chemical transformations described, the following diagrams outline the core logic of each synthetic route.

Figure 1. Synthesis from p-Toluenesulfonyl Chloride.

Figure 2. Direct Synthesis from p-Toluenesulfonic Acid.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]

- 4. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

N-Propyl-p-toluenesulfonamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general technical guide on the stability and storage of N-Propyl-p-toluenesulfonamide. Due to a lack of publicly available, specific stability data for this compound, the information presented herein is largely based on the known stability profiles of related sulfonamides and p-toluenesulfonamide derivatives. The quantitative data and experimental protocols are provided as illustrative examples and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a chemical compound belonging to the sulfonamide class, characterized by a propyl group attached to the nitrogen atom of a p-toluenesulfonamide backbone. Understanding the stability of this compound is critical for its handling, storage, and application in research and development, particularly in the pharmaceutical industry where purity and degradation profiles are of utmost importance. This guide summarizes the key stability considerations, recommended storage conditions, and general methodologies for assessing the stability of this compound.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. While specific data is limited, the general stability of sulfonamides provides insights into its expected behavior. The product is generally considered stable under standard ambient conditions.

Key Stability Considerations:

-

Hydrolytic Stability: The sulfonamide bond is generally stable to hydrolysis under neutral pH conditions. However, in strongly acidic or alkaline environments, hydrolysis can occur, leading to the formation of p-toluenesulfonic acid and n-propylamine.

-

Oxidative Stability: this compound should be protected from strong oxidizing agents, as these can lead to degradation of the molecule.

-

Thermal Stability: The compound is expected to be stable at room temperature. However, elevated temperatures can accelerate degradation processes. Hazardous decomposition products upon heating may include toxic fumes of nitrogen oxides and sulfur oxides.[1]

-

Photostability: Exposure to light, particularly UV radiation, can potentially lead to photodegradation. It is advisable to store the compound protected from light.

Quantitative Stability Data (Illustrative Examples)

The following tables present hypothetical quantitative data to illustrate how stability information for this compound could be presented. This data is not based on experimental results for this specific compound and should be treated as a template.

Table 1: Illustrative Hydrolytic Stability of this compound (% Degradation)

| pH | Temperature | 24 hours | 48 hours | 72 hours |

| 2.0 | 40°C | < 1% | 1.5% | 2.5% |